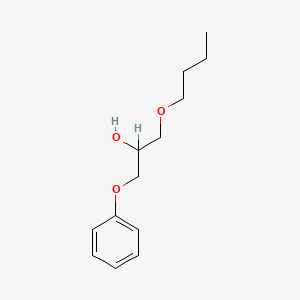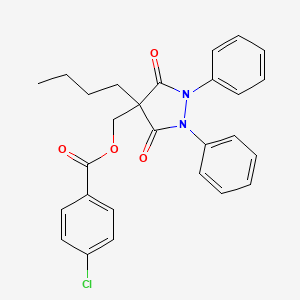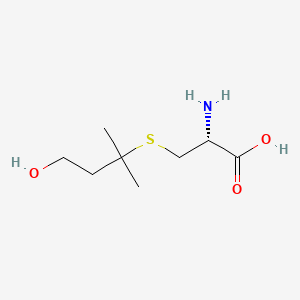
GSK 650394
Übersicht
Beschreibung
- GSK650394 ist ein niedermolekularer Inhibitor, der auf die Serum- und Glukokortikoid-regulierte Kinase 1 (SGK1) abzielt. Seine chemische Struktur ist durch die folgende CAS-Nummer gekennzeichnet: 890842-28-1 .
- SGK1 ist ein Gen, das durch Androgene reguliert wird. Die Depletion der SGK1-Expression schwächt das androgen-vermittelte Wachstum in Prostatakrebszelllinien, was die SGK1-Inhibition zu einem vielversprechenden Mechanismus für die Prostatakrebstherapie macht.
Herstellungsmethoden
- Synthesewege für GSK650394 sind in der Literatur nicht weit verbreitet. Es ist kommerziell von Lieferanten erhältlich.
- Industrielle Produktionsmethoden sind proprietär, aber die Verbindung kann durch chemische Synthese gewonnen werden.
Wissenschaftliche Forschungsanwendungen
- GSK650394 wurde in verschiedenen Forschungsbereichen untersucht:
Krebsforschung: Es hemmt den SGK1-vermittelten Epitheltransport und zeigt antiproliferative Wirkungen in LNCaP-Zellen.
Neurowissenschaften: GSK650394 wirkt einer durch Cortisol induzierten reduzierten neuronalen Regeneration entgegen, moduliert die Hedgehog-Signalübertragung und beeinflusst den GR-Kernimport.
Virologie: Es hemmt die Replikation des Influenzavirus.
Andere Felder: Zusätzliche Studien haben seine Auswirkungen auf das Schmerzverhalten und Proteininteraktionen untersucht.
Wirkmechanismus
- GSK650394 hemmt SGK1 kompetitiv. Es hemmt die SGK1-Phosphorylierung in vitro (IC50 = 62 nM) und SGK2 (IC50 = 103 nM) im SPA-Assay effektiv .
- Die genauen molekularen Ziele und Pfade, die an seinen Wirkungen beteiligt sind, sind ein aktives Forschungsgebiet.
Wirkmechanismus
Target of Action
GSK 650394, also known as 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, is a novel inhibitor that primarily targets the Serum- and Glucocorticoid-regulated Kinase 1 (SGK1) and SGK2 . SGK1 is a target gene of androgen and plays a crucial role in various cellular processes, including cell growth and survival .
Mode of Action
This compound interacts with its targets, SGK1 and SGK2, by inhibiting their activities . It has been shown to suppress the activation of osteoclasts, cells responsible for bone resorption, by inhibiting the receptor activator of nuclear-κB ligand (RANKL)-mediated osteoclast formation . This inhibition is achieved by suppressing the activation of NF-κB and MAPK signaling pathways, regulating intracellular redox status, and downregulating the expression of nuclear factor of activated T cells c1 (NFATc1) .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the NF-κB and MAPK signaling pathways . These pathways play a critical role in the formation and activation of osteoclasts. By inhibiting these pathways, this compound suppresses osteoclast differentiation and prevents bone loss .
Pharmacokinetics
It is known that this compound is relatively non-toxic, with lc50 values of 41 μm in m1 cells and a lc50 greater than 100 μm in hela cells .
Result of Action
The primary result of this compound’s action is the inhibition of osteoclast differentiation and prevention of bone loss . It achieves this by suppressing the activation of NF-κB and MAPK signaling pathways, regulating intracellular redox status, and downregulating the expression of NFATc1 . In addition, this compound treatment has been shown to improve bone density in mice with ovariectomized-induced bone loss .
Vorbereitungsmethoden
- Synthetic routes for GSK650394 are not widely documented in the literature. it is available commercially from suppliers.
- Industrial production methods are proprietary, but the compound can be obtained through chemical synthesis.
Analyse Chemischer Reaktionen
- GSK650394 durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden nicht explizit angegeben.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht umfassend untersucht, aber weitere Untersuchungen könnten wertvolle Erkenntnisse liefern.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von GSK650394 liegt in seiner spezifischen Inhibition von SGK1. Ähnliche Verbindungen, die auf SGK1 abzielen, sind nicht so gut charakterisiert.
Eigenschaften
IUPAC Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBGSNVCDAMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237532 | |
| Record name | GSK-650394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890842-28-1 | |
| Record name | GSK-650394 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-650394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-650394 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1672317.png)
![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)











